molecular formula C22H38BNOSi B12063526 (1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine CAS No. 848618-13-3

(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine

Cat. No.: B12063526
CAS No.: 848618-13-3
M. Wt: 371.4 g/mol
InChI Key: ZOZYQBFBLCMBTA-JRPFUZFTSA-N
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Description

(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a borabicyclo[3.3.2]decane core, which is functionalized with a pseudoephedrinyl group and a trimethylsilyl group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a subject of study in stereochemistry and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the borabicyclo[3.3.2]decane core, followed by the introduction of the pseudoephedrinyl and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the purity and stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the borabicyclo[3.3.2]decane core.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

(+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane has several scientific research applications:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound’s reactivity and stability make it valuable in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane exerts its effects involves its interaction with specific molecular targets. The pseudoephedrinyl group can interact with biological receptors, while the borabicyclo[3.3.2]decane core provides a stable framework for these interactions. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-9-borabicyclo[3.3.2]decane: Lacks the trimethylsilyl group, resulting in different reactivity and biological activity.

    (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.1]nonane: Similar structure but with a different bicyclic core, leading to variations in chemical properties and applications.

Uniqueness

The presence of the trimethylsilyl group in (+)-9-(1s,2s-Pseudoephedrinyl)-(10R)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and material science.

Properties

CAS No.

848618-13-3

Molecular Formula

C22H38BNOSi

Molecular Weight

371.4 g/mol

IUPAC Name

(1S,2S)-N-methyl-1-phenyl-1-[[(10R)-10-trimethylsilyl-9-borabicyclo[3.3.2]decan-9-yl]oxy]propan-2-amine

InChI

InChI=1S/C22H38BNOSi/c1-17(24-2)21(18-11-7-6-8-12-18)25-23-20-15-9-13-19(14-10-16-20)22(23)26(3,4)5/h6-8,11-12,17,19-22,24H,9-10,13-16H2,1-5H3/t17-,19?,20?,21+,22-/m0/s1

InChI Key

ZOZYQBFBLCMBTA-JRPFUZFTSA-N

Isomeric SMILES

B1([C@H](C2CCCC1CCC2)[Si](C)(C)C)O[C@@H](C3=CC=CC=C3)[C@H](C)NC

Canonical SMILES

B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC(C3=CC=CC=C3)C(C)NC

Origin of Product

United States

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